molecular formula C8H6FNO2 B3390611 1-Ethenyl-3-fluoro-2-nitrobenzene CAS No. 1112241-39-0

1-Ethenyl-3-fluoro-2-nitrobenzene

Cat. No.: B3390611
CAS No.: 1112241-39-0
M. Wt: 167.14 g/mol
InChI Key: FOMXJCJMMCTMMU-UHFFFAOYSA-N
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Description

1-Ethenyl-3-fluoro-2-nitrobenzene is an organic compound with the molecular formula C8H6FNO2 It is a derivative of benzene, characterized by the presence of an ethenyl group (vinyl), a fluorine atom, and a nitro group attached to the benzene ring

Preparation Methods

The synthesis of 1-ethenyl-3-fluoro-2-nitrobenzene typically involves several steps, starting from readily available raw materials. One common synthetic route includes the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

    Vinylation: The addition of an ethenyl group to the benzene ring.

Industrial production methods often involve optimizing these steps to achieve high yields and purity. For example, nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while fluorination may involve the use of fluorinating agents such as hydrogen fluoride or elemental fluorine. Vinylation can be achieved through various methods, including the Heck reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkene.

Chemical Reactions Analysis

1-Ethenyl-3-fluoro-2-nitrobenzene undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Addition: The ethenyl group can participate in addition reactions, such as hydrogenation, to form saturated compounds.

Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, strong bases for nucleophilic substitution, and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Ethenyl-3-fluoro-2-nitrobenzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-ethenyl-3-fluoro-2-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, while the fluorine atom can influence the compound’s reactivity and binding affinity. The ethenyl group can participate in addition reactions, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

1-Ethenyl-3-fluoro-2-nitrobenzene can be compared with other similar compounds, such as:

    1-Ethyl-3-nitrobenzene: Similar in structure but lacks the fluorine atom and ethenyl group.

    1-Fluoro-2-nitrobenzene: Lacks the ethenyl group, making it less reactive in addition reactions.

    1-Vinyl-2-nitrobenzene: Lacks the fluorine atom, affecting its chemical properties and reactivity.

The uniqueness of this compound lies in the combination of the ethenyl, fluorine, and nitro groups, which confer distinct chemical properties and reactivity patterns.

Properties

IUPAC Name

1-ethenyl-3-fluoro-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c1-2-6-4-3-5-7(9)8(6)10(11)12/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMXJCJMMCTMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C(=CC=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1112241-39-0
Record name 1-ethenyl-3-fluoro-2-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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